1,3,5-Benzenetricarbonyl trichloride acts as a versatile building block for synthesizing more complex molecules. Its reactive carbonyl chloride groups can undergo substitution reactions with various nucleophiles, allowing researchers to create new functional groups and intricate structures. For instance, a study describes its use in the synthesis of chiral azoaromatic dendrimeric systems [].
The trichloride groups of 1,3,5-Benzenetricarbonyl trichloride can react with functional groups present in polymers, enabling researchers to modify their properties. This can be useful for tailoring the performance of polymers for specific applications.
1,3,5-Benzenetricarbonyl trichloride, also known as trimesoyl chloride, is a chemical compound with the molecular formula and a molecular weight of approximately 265.477 g/mol. It features a benzene ring substituted with three carbonyl chloride groups at the 1, 3, and 5 positions. This compound is recognized for its reactivity due to the presence of multiple acyl chloride functional groups, which can participate in various
Trimesoyl chloride is a corrosive and toxic compound. Here are some safety concerns:
1,3,5-Benzenetricarbonyl trichloride is primarily involved in nucleophilic acyl substitution reactions. Its acyl chloride groups can react with nucleophiles such as alcohols and amines to form esters and amides, respectively. Additionally, it can undergo hydrolysis in the presence of water to yield 1,3,5-benzenetricarboxylic acid, releasing hydrochloric acid as a byproduct .
Key Reactions:
1,3,5-Benzenetricarbonyl trichloride can be synthesized through several methods:
1,3,5-Benzenetricarbonyl trichloride has various applications in organic synthesis and materials science:
Several compounds share structural similarities with 1,3,5-benzenetricarbonyl trichloride:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Trimesic Acid | C₉H₆O₆ | Contains carboxylic acid groups instead of chlorides |
Phthalic Anhydride | C₈H₄O₃ | Contains an anhydride functional group |
Isophthaloyl Chloride | C₉H₆Cl₂O₂ | Contains two acyl chloride groups at different positions |
Uniqueness: The primary uniqueness of 1,3,5-benzenetricarbonyl trichloride lies in its symmetrical structure and three acyl chloride functionalities that allow for versatile chemical reactivity compared to other similar compounds.
Corrosive;Irritant